3-Propyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-Propyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a propyl group at the third position and a carbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions to form the quinoline core.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and alkylation steps.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The presence of the carbonyl group and the quinoline core allows it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the propyl group.
3-Methyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.
3-Ethyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
3-Propyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Biological Activity
3-Propyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of dihydroquinolinones, characterized by its bicyclic structure and notable pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications for various disorders.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N and it features a propyl group at the nitrogen position along with a carbonyl group at the second position of the quinoline ring. Its structural characteristics contribute to its interaction with biological systems, particularly in modulating neurotransmitter activity.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant properties . Studies have shown that this compound interacts with serotonin and dopamine receptors, which are critical in mood regulation. Its central nervous system (CNS) stimulating properties suggest a mechanism that may involve enhancing neurotransmitter signaling pathways .
Mechanistic Insights
The specific pathways through which this compound exerts its effects remain under investigation. However, preliminary findings suggest that it may act as a dual-target inhibitor affecting both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key derivatives and their biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group substitution at nitrogen position | Exhibits different pharmacological profiles |
1-(4-Methylphenyl)-3-propyl-3,4-dihydroquinolin-2-one | Phenyl substitution enhancing lipophilicity | Potentially improved bioavailability |
1-(Chloromethyl)-4-methoxybenzene | Contains a methoxy group affecting electron density | Different reactivity patterns in synthesis |
This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic applications.
Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated its potential in protecting neuronal cells from oxidative stress. The compound was tested on PC12 cells, showing no cytotoxicity at concentrations below 12.5 µM . This finding supports its use as a candidate for further development in treating neurodegenerative conditions.
In Vitro and In Vivo Studies
In vivo studies involving animal models have indicated that this compound does not exhibit acute toxicity even at high doses (up to 2500 mg/kg). Such results are promising for its safety profile in therapeutic contexts . Furthermore, kinetic studies revealed that it demonstrates mixed inhibition of AChE and competitive inhibition of MAO-B, highlighting its multifaceted mode of action.
Properties
CAS No. |
651315-40-1 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-propyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14) |
InChI Key |
UQWPRVMXWVRYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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